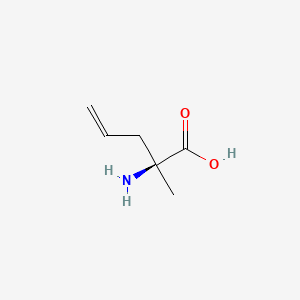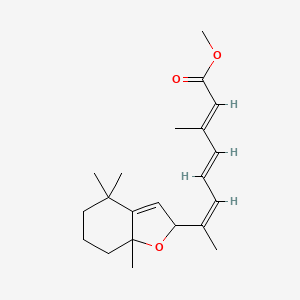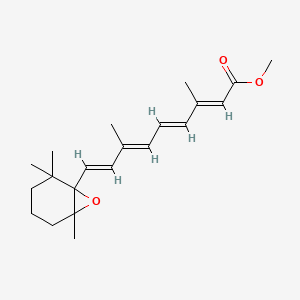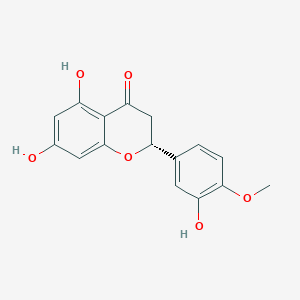
cis-Ranitidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of ranitidine involves complex chemical reactions that produce its active form. Ranitidine hydrochloride (RAN-HCl) is formed through the reaction of ranitidine base (RAN-B) with hydrochloric acid. The synthesis process is influenced by the choice of solvents and reagents, which can affect the yield and purity of the final product. The molecular structure of RAN-HCl, characterized by the nitroethenediamine moiety, is crucial for its biological activity (Mirmehrabi, Rohani, Murthy, & Radatus, 2004).
Molecular Structure Analysis
Ranitidine's molecular structure is characterized by the presence of a nitroethenediamine system, with the nitro and methylamino groups trans across the side chain C=C double bond, while the ethylamino and nitro groups are cis. This configuration is essential for its activity as an H2-receptor antagonist. The Cl(-) ions in the crystal structure of RAN-HCl play a crucial role in linking the individual molecules through hydrogen bonds, contributing to the stability and physical properties of the compound (Hempel, Camerman, Mastropaolo, & Camerman, 2000).
Chemical Reactions and Properties
Ranitidine undergoes various chemical reactions that can affect its stability and efficacy. For instance, its degradation under certain conditions, such as the presence of strong oxidizing agents, can lead to the formation of N-nitrosodimethylamine (NDMA), a potential carcinogen. The study of these reactions is crucial for understanding ranitidine's behavior in pharmaceutical formulations and during metabolic processing in the body (Roux, Gallard, Croué, Papot, & Deborde, 2012).
Physical Properties Analysis
The physical properties of ranitidine, such as its solubility, melting point, and crystal structure, are influenced by its polymorphic forms. These forms can exhibit different physical properties, affecting the drug's bioavailability, stability, and manufacturing process. The detailed characterization of these polymorphs provides insights into the optimal conditions for ranitidine's storage and formulation (Novoa de Armas, Peeters, Blaton, van Gyseghem, Martens, Van Haele, & Van den Mooter, 2009).
Chemical Properties Analysis
The chemical properties of ranitidine, including its reactivity with other substances and its stability under different conditions, are crucial for its pharmacological efficacy. Studies on the interaction of ranitidine with other drugs and its behavior during pharmaceutical processes can help optimize its use in therapy and minimize potential drug-drug interactions (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017).
科学研究应用
Contact Allergy to Cistoran in Ranitidine Synthesis
A study highlighted allergic contact dermatitis from cistoran, an intermediate in the synthesis of ranitidine, and ranitidine itself. This finding is important for understanding the allergenic potential of compounds related to ranitidine synthesis (Valsecchi, Rohrich, & Cainelli, 1989).
Ranitidine's Potential Carcinogenic Impact
Ranitidine has been associated with an increased risk of bladder cancer, as revealed in a nested case-control study. This highlights a critical area of concern regarding the long-term use of ranitidine (Cardwell, McDowell, Hughes, Hicks, & Murchie, 2021).
Pharmacodynamic Interactions
The pharmacodynamic interaction between ranitidine and cisapride on the isolated rabbit intestine was examined, showing that cisapride can modify the contractile responses to ranitidine. This indicates a potential for varied effects on intestinal motility when these drugs are co-administered (Koutsoviti-Papadopoulou, Nikolaidis, Batzias, & Kounenis, 2001).
Potential for NDMA Formation
A study on the oral intake of ranitidine showed a significant increase in urinary excretion of N-nitrosodimethylamine (NDMA), a known carcinogen. This raises concerns about the risk associated with chronic consumption of ranitidine (Zeng & Mitch, 2016).
Effect of Genetic Polymorphisms
Research on the effects of genetic polymorphisms on the OCT1 and OCT2-mediated uptake of ranitidine highlighted that common genetic polymorphisms in OCT1 can strongly affect ranitidine uptake. This has implications for ranitidine's effectiveness and potential drug-drug interactions (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017).
Transdermal Iontophoresis
The study on transdermal iontophoresis of ranitidine aimed to examine its delivery in children, suggesting the feasibility of achieving therapeutic pediatric doses through this method. This presents an innovative approach for ranitidine administration in pediatric care (Djabri, Guy, & Delgado-Charro, 2012).
安全和危害
未来方向
Research led by Seng Chan You, MD, at the Yonsei University College of Medicine, Korea, has investigated the risk of cancer associated with the use of the drug Ranitidine compared to other histamine-2 receptor antagonists (H2RAs) using a large-scale cohort study across multiple countries . Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in Ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .
属性
CAS 编号 |
667463-27-6 |
|---|---|
产品名称 |
cis-Ranitidine |
分子式 |
C₁₃H₂₂N₄O₃S |
分子量 |
314.4 |
同义词 |
cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



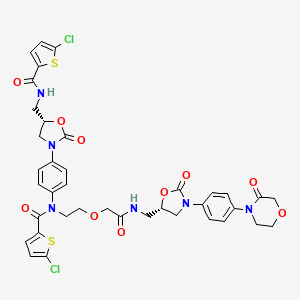
![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)
